Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenoxy)-

Overview

Description

Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenoxy)- is a useful research compound. Its molecular formula is C14H11FO4 and its molecular weight is 262.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenoxy)-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields such as pharmaceuticals and material science.

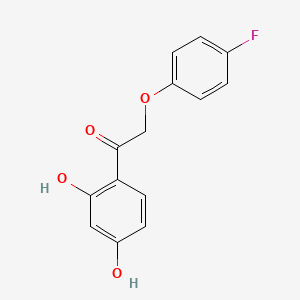

Chemical Structure and Properties

- Molecular Formula : C14H11F3O3

- Molecular Weight : 284.23 g/mol

- IUPAC Name : 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenoxy)ethanone

The biological activity of this compound is largely attributed to the presence of hydroxyl groups, which enhance its ability to participate in redox reactions and hydrogen bonding. These interactions can modulate various cellular processes, influencing enzyme activity and receptor interactions. The fluorine atom may also contribute to the compound's lipophilicity, affecting its bioavailability and interaction with biological membranes.

Antioxidant Properties

Research indicates that Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenoxy)- exhibits notable antioxidant properties . The presence of multiple hydroxyl groups allows the compound to scavenge free radicals effectively, reducing oxidative stress in biological systems. This characteristic is crucial for developing treatments for chronic diseases linked to oxidative damage .

Pharmaceutical Applications

Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenoxy)- is explored for its therapeutic potential in:

- Anti-inflammatory Drugs : The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory medications .

- Analgesics : Its pharmacological profile indicates possible applications in pain management therapies.

- Anticancer Agents : Preliminary studies suggest that similar compounds may exhibit anticancer properties through apoptosis induction and cell cycle arrest mechanisms.

Table: Summary of Biological Activities

Case Study: Antioxidant Efficacy

In a comparative study of similar compounds, it was found that those containing hydroxyl groups demonstrated a marked decrease in lipid peroxidation levels in vitro. This suggests that Ethanone derivatives could be effective in mitigating oxidative stress-related pathologies .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic medications. Its structural features enhance the efficacy and safety profiles of these drugs by improving their pharmacokinetic properties .

Case Study: Anti-inflammatory Agents

Research has demonstrated that derivatives of this compound exhibit potent anti-inflammatory effects. For instance, studies on its analogs have shown significant inhibition of pro-inflammatory cytokines, making it a candidate for further exploration in therapeutic formulations aimed at chronic inflammatory conditions .

Antioxidant Research

Reducing Oxidative Stress

The antioxidant properties of Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenoxy)- are crucial in studies focused on mitigating oxidative stress. This is particularly relevant for developing treatments for chronic diseases linked to oxidative damage .

Case Study: Chronic Disease Treatment

In vitro studies have indicated that this compound can scavenge free radicals effectively. Its application in formulations targeting oxidative stress-related conditions such as cardiovascular diseases and neurodegenerative disorders has been explored, showing promising results .

Material Science

Advanced Materials Development

In material science, this compound contributes to formulating advanced materials with enhanced properties. It is used in developing polymers and coatings that exhibit improved thermal stability and chemical resistance .

Applications in Coatings

Research has shown that incorporating this compound into polymer matrices can significantly enhance the mechanical and thermal properties of coatings used in various industrial applications .

Biochemical Assays

Enzyme Activity Investigations

Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenoxy)- is employed in biochemical assays to study enzyme activity and inhibition. This application provides insights into metabolic pathways and potential therapeutic targets .

Case Study: Metabolic Pathway Analysis

In studies assessing the inhibition of specific enzymes involved in metabolic disorders, this compound has been shown to modulate enzyme activity effectively. Such findings underscore its potential as a lead compound for drug discovery aimed at metabolic diseases .

Cosmetic Applications

Skin Care Formulations

The phenolic structure of this compound makes it a candidate for cosmetic formulations aimed at improving skin tone and reducing pigmentation. Its antioxidant properties further enhance its appeal in skin care products designed to combat aging and environmental damage .

Market Potential

The growing demand for natural antioxidants in cosmetics has led to increased interest in incorporating this compound into formulations targeting skin health. Preliminary studies indicate its effectiveness in enhancing skin appearance and reducing oxidative damage .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for anti-inflammatory and analgesic drugs |

| Antioxidant Research | Reduces oxidative stress; potential treatment for chronic diseases |

| Material Science | Enhances thermal stability and chemical resistance in polymers and coatings |

| Biochemical Assays | Investigates enzyme activity; insights into metabolic pathways |

| Cosmetic Applications | Used in skin care products to reduce pigmentation and improve skin tone |

Properties

IUPAC Name |

1-(2,4-dihydroxyphenyl)-2-(4-fluorophenoxy)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO4/c15-9-1-4-11(5-2-9)19-8-14(18)12-6-3-10(16)7-13(12)17/h1-7,16-17H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBRIRMIPKKNABJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)C2=C(C=C(C=C2)O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20153249 | |

| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121361-56-6 | |

| Record name | 1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenoxy)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121361-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121361566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.